molecular formula C13H13ClN2O2S B1407636 Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate CAS No. 1359838-44-0

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate

Cat. No. B1407636
Key on ui cas rn: 1359838-44-0
M. Wt: 296.77 g/mol
InChI Key: OTLDGMBIYKDQQL-UHFFFAOYSA-N
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Patent
US08796268B2

Procedure details

In a 100 mL round bottomed flask were placed ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate (990 mg, 3.1 mmol) and isopropyl alcohol (20 mL). To the mixture was added thiourea (590 mg, 7.8 mmol) and the reaction was then refluxed for 16 h with stirring. The mixture was allowed to cool to rt and was then concentrated under reduced pressure. The residue was suspended in EtOAc (50 mL) and then washed with a saturated aqueous solution of NaHCO3 (50 mL), brine (50 mL), and dried over anhydrous MgSO4. Insoluble materials were removed by filtration and the filtrate was concentrated under reduced pressure. The residual off-white yellowish crystalline solid was essentially pure by LCMS and was used in the next step without further purification. LC/MS (FA) ES+ 296. 1H NMR (d6-DMSO, 400 MHz): δ: 7.80 (2H, br s), 7.32 (2H, d, J=8.8 Hz), 7.23 (2H, d, J=8.8 Hz), 4.14-4.20 (4H, m), 1.22 (3H, t, J=7.1 Hz).
Name
ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:8](=O)[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:18][C:19]([NH2:21])=[S:20]>C(O)(C)C>[NH2:21][C:19]1[S:20][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:8]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[N:18]=1

Inputs

Step One
Name
ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate
Quantity
990 mg
Type
reactant
Smiles
BrC(C(=O)OCC)C(CC1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
590 mg
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL round bottomed flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was then refluxed for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3 (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
NC=1SC(=C(N1)CC1=CC=C(C=C1)Cl)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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